CVD Process Advantage: Increased Deposition Rate with Tantalum Bromide vs. Chloride
In the chemical vapor deposition (CVD) of tantalum coatings, using a reaction mixture of TaBr₅ and cadmium (Cd) instead of the more conventional TaCl₅ and hydrogen (H₂) system provides a distinct process advantage. A direct head-to-head study confirmed this modification allows for an increased deposition rate and reduced corrosion wear of the equipment [1].
| Evidence Dimension | Deposition Rate & Process Robustness |
|---|---|
| Target Compound Data | Increased deposition rate; reduced equipment corrosion. |
| Comparator Or Baseline | TaCl₅ and H₂ precursor system |
| Quantified Difference | The study explicitly states the TaBr₅/Cd system allows to 'increase the deposition rate' compared to the TaCl₅/H₂ baseline, though a specific percentage or rate value is not provided in the abstract. |
| Conditions | CVD of α-Ta and β-Ta coatings on various substrates (Cu, W, Mo, graphite, steel) at temperatures from 923 to 1173 K. |
Why This Matters
This evidence supports the selection of TaBr₅ for improved throughput and lower maintenance costs in industrial-scale tantalum coating operations.
- [1] Goncharov, O. Yu., Treschev, S. Yu., & Faizullin, R. R. (2025). Chemical vapour deposition of α-Ta and β-Ta by reduction of tantalum bromide and chloride with cadmium. International Journal of Refractory Metals and Hard Materials, 132, 107284. View Source
